HMN-176

Overview

Description

Biochemical Analysis

Biochemical Properties

HMN-176 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the transcription factor NF-Y, which is essential for the basal expression of the multidrug resistance gene (MDR1). This compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, thereby suppressing MDR1 expression . Additionally, this compound has been shown to affect the spatial distribution of polo-like kinase, which is involved in cell cycle regulation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to cause cell cycle arrest at the M phase in mitotic cells by disrupting spindle polar bodies, leading to DNA fragmentation and apoptosis . In human tumor cell lines, this compound induces G2/M phase arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Furthermore, this compound has been shown to down-regulate the expression of the multidrug resistance gene MDR1, thereby restoring chemosensitivity to multidrug-resistant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several key biomolecules. This compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter, leading to the suppression of MDR1 expression . Additionally, this compound alters the spatial distribution of polo-like kinase, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also induces the activation of the intrinsic caspase-9 mitochondrial pathway, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and potent antiproliferative activity in various human tumor cell lines . Long-term studies have demonstrated that this compound can induce sustained cell cycle arrest and apoptosis in tumor cells . Additionally, this compound has been shown to have an additive effect when used in combination with other common antitumor agents such as Adriamycin, Taxol, and etoposide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound has demonstrated potent antitumor activity at pharmacological concentrations . Oral administration of the prodrug HMN-214, which is converted to this compound, has shown dose-proportional increases in antitumor activity without significant nerve toxicity . High doses of HMN-214 have been associated with sensory neuropathy and ileus in some patients during Phase I clinical trials .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of the transcription factor NF-Y and the alteration of polo-like kinase distribution . The compound induces cell cycle arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Additionally, this compound has been shown to upregulate the expression of p53-regulated pro-apoptotic proteins, Noxa and Puma, while downregulating anti-apoptotic proteins, Bcl-2 and Mcl-1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the formation of centrosome-nucleated microtubules, thereby disrupting centrosome-mediated microtubule assembly during mitosis . Additionally, this compound affects the spatial distribution of polo-like kinase, leading to cell cycle arrest and apoptosis . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the centrosomes and disrupt centrosome-mediated microtubule assembly during mitosis . Additionally, the compound alters the spatial distribution of polo-like kinase, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

HMN-176 is synthesized from its prodrug HMN-214. The preparation involves the following steps:

Synthesis of HMN-214: HMN-214 is synthesized through a series of chemical reactions involving the coupling of stilbazole derivatives with methoxybenzenesulfonyl chloride under specific conditions.

Conversion to this compound: HMN-214 is then metabolized in vivo to produce this compound.

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of HMN-214 followed by its conversion to this compound through controlled metabolic processes. The production process ensures high purity and yield of the final compound .

Chemical Reactions Analysis

Types of Reactions

HMN-176 undergoes several types of chemical reactions, including:

Oxidation: The oxidation of the stilbazole moiety is a key step in the formation of this compound from HMN-214.

Reduction: This compound can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly involving the methoxybenzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

HMN-176 has a wide range of scientific research applications:

Mechanism of Action

HMN-176 exerts its effects through multiple mechanisms:

Cell Cycle Arrest: It causes cell cycle arrest at the M phase by disrupting spindle polar bodies, leading to the induction of DNA fragmentation.

Transcription Factor Inhibition: This compound inhibits the binding of the transcription factor NF-Y to its target sequence in the multidrug resistance gene promoter, thereby down-regulating the expression of the gene.

Apoptosis Induction: The compound induces apoptosis through the activation of caspase-3 and the mitochondrial pathway.

Comparison with Similar Compounds

HMN-176 is compared with other similar compounds to highlight its uniqueness:

Cisplatin: Unlike cisplatin, this compound does not cause significant neurotoxicity and has a different mechanism of action involving transcription factor inhibition.

Adriamycin: This compound is effective against Adriamycin-resistant cell lines by down-regulating the multidrug resistance gene.

Etoposide: This compound exhibits potent cytotoxicity with a different spectrum of activity compared to etoposide.

Taxol and Vincristine: This compound has a unique ability to inhibit centrosome-dependent microtubule nucleation, which is not observed with taxol and vincristine.

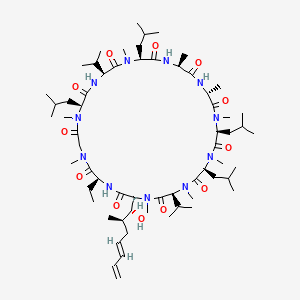

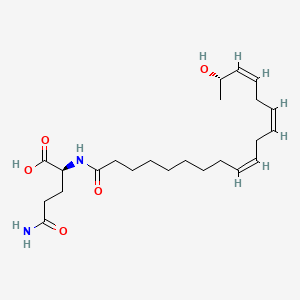

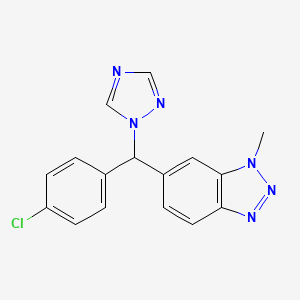

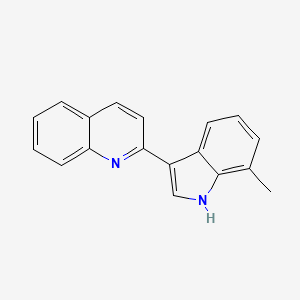

List of Similar Compounds

- Cisplatin

- Adriamycin

- Etoposide

- Taxol

- Vincristine

Properties

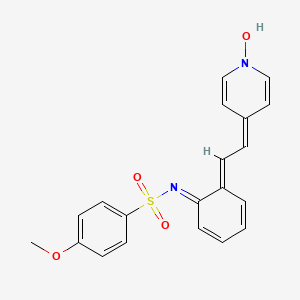

IUPAC Name |

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-STNHEDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-10-7 | |

| Record name | HMN 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

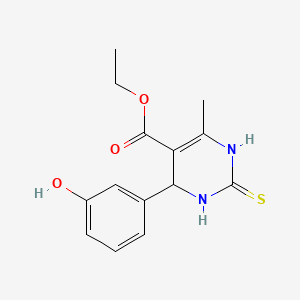

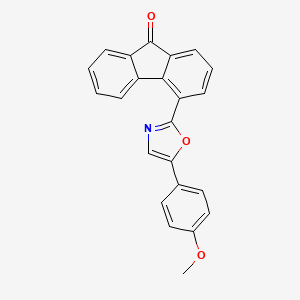

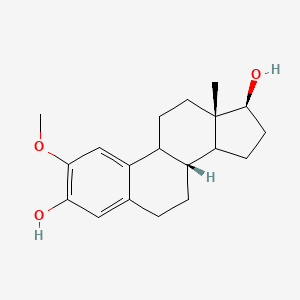

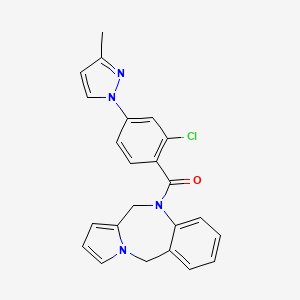

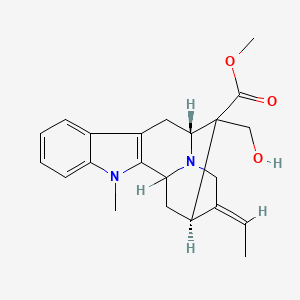

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B1684018.png)